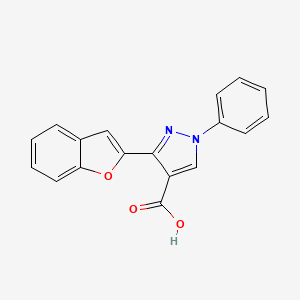
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of organic compounds known as anilides. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.
Wirkmechanismus
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide reduces inflammation and pain, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, and reducing the production of reactive oxygen species (ROS). It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide is its potential as a drug delivery system, as it can be used to target specific cells or tissues. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy as a drug are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for cancer, as it has been found to inhibit tumor growth in vitro. Another area of interest is its potential as a neuroprotective agent, as it has been found to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the safety and efficacy of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide as a drug, including its potential side effects and interactions with other medications.
Synthesemethoden
The synthesis of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide involves the reaction between 3-bromophenol and 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide as a product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has also been investigated for its potential as a drug delivery system, as it can be used to target specific cells or tissues.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKPCPRMSPKOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)



![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
